molecular formula C18H23NO4S B1666611 2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)- CAS No. 87858-57-9

2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-

Cat. No. B1666611
CAS RN: 87858-57-9
M. Wt: 349.4 g/mol
InChI Key: AVOKTXBQCWLDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Add 4743 is an analog of ciglitazone;  adipogenic agent.

Scientific Research Applications

  • Antidiabetic Activity : A study highlighted the synthesis and pharmacological properties of various compounds related to 2,4-Thiazolidinedione. Among these, a specific compound demonstrated notably potent antidiabetic activity, indicating the potential of these derivatives in diabetes treatment (Sohda, Meguro, & Kawamatsu, 1984).

  • Synthesis and Structural Analysis : Another research focused on the synthesis and structural confirmation of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones. These compounds, including variations with different arylidene groups, were synthesized and characterized, contributing to the knowledge of thiazolidinedione derivatives (Popov-Pergal et al., 2010).

  • Antimicrobial Activity : A study synthesized and tested various 2,4-thiazolidinedione derivatives for antimicrobial activity. Some of these compounds exhibited moderate to potent antimicrobial effectiveness, suggesting their potential use in developing new antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).

  • Hypoglycemic Activity : Research on the design and synthesis of 3-methyl-1-phenyl-4-{4-[(5-methyl-2-phenyloxazol-4-yl)methoxy]benzylene(benzyl)}-2-pyrazol-5-one, based on the structure-activity relationship of TZDs, showed that these compounds have significant hypoglycemic activity. This highlights the versatility of thiazolidinedione derivatives in managing blood sugar levels (Liu et al., 2008).

  • Antidiabetic, Antimicrobial, and Antitumor Agents : A comprehensive review of 2,4-Thiazolidinedione derivatives outlined their broad spectrum of biological activities, including as antidiabetic, antimicrobial, and antitumor agents. The review also discusses various synthetic methodologies and the importance of structural modifications at specific sites of the 2,4-Thiazolidinedione nucleus (Singh et al., 2022).

  • Method for Quantification in Pharmacokinetic Studies : A study developed a sensitive LC-MS/MS assay for quantifying a novel thiazolidinedione compound in mouse serum, crucial for pharmacokinetic studies. This method aids in understanding the distribution and metabolism of TZD compounds in biological systems (Pedada et al., 2014).

  • Large-Scale Synthesis : Another study described an efficient one-step method for the large-scale synthesis of 2,4-Thiazolidinedione, which is a key industrial material for creating various biologically active agents. This method could potentially reduce the cost and increase the availability of these agents (Meng, Li, & Zheng, 2008).

properties

CAS RN

87858-57-9

Product Name

2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

5-[[4-[(3-hydroxy-1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H23NO4S/c1-18(8-2-3-13(20)10-18)11-23-14-6-4-12(5-7-14)9-15-16(21)19-17(22)24-15/h4-7,13,15,20H,2-3,8-11H2,1H3,(H,19,21,22)

InChI Key

AVOKTXBQCWLDRM-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Canonical SMILES

CC1(CCCC(C1)O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(4-(t-3-hydroxy-1-methyl-1-cyclohexylmethoxy)benzyl)-2,4-thiazolidinedione
AD 4743
AD-4743
AD4743
ADD 4743
ADD-4743

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-
Reactant of Route 2
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-
Reactant of Route 3
Reactant of Route 3
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-
Reactant of Route 4
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-
Reactant of Route 5
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-
Reactant of Route 6
2,4-Thiazolidinedione, 5-((4-((3-hydroxy-1-methylcyclohexyl)methoxy)phenyl)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.